4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide
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Overview
Description
4-CHLORO-N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a benzodiazole moiety, which is a fused heterocyclic structure containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-CHLORO-N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets in the body. The benzodiazole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE
- 4-CHLORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE
Uniqueness
4-CHLORO-N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to the presence of the ethyl group on the benzodiazole moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its interaction with biological targets compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C19H20ClN3O |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(1-ethylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O/c1-2-23-17-7-4-3-6-16(17)22-18(23)8-5-13-21-19(24)14-9-11-15(20)12-10-14/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,24) |
InChI Key |
YZUJQRNWNNIJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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